molecular formula C13H18FN3O2 B1527360 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid CAS No. 1430839-87-4

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid

Cat. No.: B1527360
CAS No.: 1430839-87-4
M. Wt: 267.3 g/mol
InChI Key: XKQRMJNLOBUQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a fluoro substituent, and a diazepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzene Ring: The initial step involves the formation of the benzene ring with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Fluoro Group: The fluoro group is introduced via halogenation reactions, often using reagents such as fluorine gas or other fluorinating agents.

    Amino Group Addition: The amino group is added through nucleophilic substitution reactions, using amines as nucleophiles.

    Diazepane Ring Formation: The diazepane ring is synthesized separately and then attached to the benzene ring through coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating Agents: Fluorine gas, N-fluorobenzenesulfonimide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-fluorobenzoic acid: Lacks the diazepane ring but shares the amino and fluoro substituents.

    4-Methyl-1,4-diazepan-1-ylbenzoic acid: Contains the diazepane ring but lacks the fluoro substituent.

    2-Amino-5-fluorobenzoic acid: Similar structure but with different positioning of the fluoro group.

Uniqueness

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-16-3-2-4-17(6-5-16)12-7-9(13(18)19)11(15)8-10(12)14/h7-8H,2-6,15H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQRMJNLOBUQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=C(C=C(C(=C2)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.